molecular formula C10H6BrNO3 B1344596 5-(4-Bromophenyl)isoxazole-4-carboxylic acid CAS No. 887408-14-2

5-(4-Bromophenyl)isoxazole-4-carboxylic acid

Cat. No.: B1344596
CAS No.: 887408-14-2
M. Wt: 268.06 g/mol
InChI Key: JACKYDJBTWSWKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of nitrile oxides with alkynes, which forms the isoxazole ring . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions are usually carried out under mild conditions and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACKYDJBTWSWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628509
Record name 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887408-14-2
Record name 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(4-Bromo-phenyl)-isoxazole-4-carboxylic acid ethyl ester (0.500 g, 1.69 mmol) was dissolved in concentrated hydrochloric acid (2 mL), acetic acid (5 mL), and H2O (5 mL), and the reaction was stirred at 100° C. overnight. The mixture was partitioned between EtOAc and H2O, and the organic layer was separated, dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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